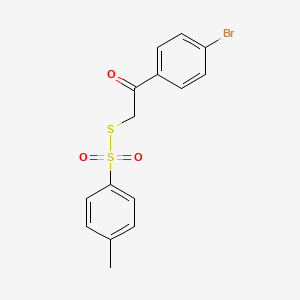
S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate is a chemical compound with the molecular formula C15H13BrO3S2. This compound is known for its unique structural features, which include a bromophenyl group, an oxoethyl group, and a methylbenzenesulfonothioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate typically involves the reaction of 4-bromobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with a thiol reagent to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential therapeutic applications, where it can modulate the activity of target proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
S-(4-Bromophenyl) 4-methylbenzenesulfonothioate: Similar structure but lacks the oxoethyl group.
S-(4-Chlorophenyl) 4-methylbenzenesulfonothioate: Similar structure with a chlorine atom instead of bromine.
S-(4-Methylphenyl) 4-methylbenzenesulfonothioate: Similar structure with a methyl group instead of bromine.
Uniqueness
S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate is unique due to the presence of the oxoethyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .
Properties
CAS No. |
31377-94-3 |
|---|---|
Molecular Formula |
C15H13BrO3S2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylphenyl)sulfonylsulfanylethanone |
InChI |
InChI=1S/C15H13BrO3S2/c1-11-2-8-14(9-3-11)21(18,19)20-10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 |
InChI Key |
LZHHYIPJKICXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















